2-Amino-6-chlorobenzaldehyde
Overview
Description
2-Amino-6-chlorobenzaldehyde is an organic compound with the chemical formula C7H6ClNO. It appears as a white to pale yellow solid and is soluble in organic solvents such as ethanol, acetone, and dichloromethane . This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Preparation Methods
2-Amino-6-chlorobenzaldehyde can be synthesized through several methods. One common method involves the oxidation of 2-amino-6-chlorobenzoic acid. Another method includes the use of manganese dioxide as an oxidizing agent in diethyl ether to convert 2-(amino-6-chlorophenyl)methanol to this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Amino-6-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. .
Scientific Research Applications
2-Amino-6-chlorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a precursor in the synthesis of biologically active molecules.
Industry: It is used in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-6-chlorobenzaldehyde involves its interaction with specific molecular targets and pathways. It can act as an intermediate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Amino-6-chlorobenzaldehyde can be compared with other similar compounds such as 2-Amino-6-chlorobenzoic acid and 2-Amino-6-chlorophenol. While these compounds share similar structural features, this compound is unique in its reactivity and applications. It is particularly valuable as an intermediate in organic synthesis due to its ability to undergo a wide range of chemical reactions .
Similar Compounds
- 2-Amino-6-chlorobenzoic acid
- 2-Amino-6-chlorophenol
- 2-Amino-6-chloropyridine
Properties
IUPAC Name |
2-amino-6-chlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEANOJBDLVBRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625477 | |
Record name | 2-Amino-6-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35490-90-5 | |
Record name | 2-Amino-6-chlorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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